molecular formula C15H16F2N2 B5152602 (2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

Cat. No. B5152602
M. Wt: 262.30 g/mol
InChI Key: DZRQISPEVWDMGV-UHFFFAOYSA-N
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Description

(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as DF-MPEA and is a member of the phenethylamine family.

Mechanism of Action

DF-MPEA acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It also exhibits moderate affinity towards the norepinephrine transporter. These actions result in the modulation of neurotransmitter levels in the brain, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
DF-MPEA has been shown to exhibit various biochemical and physiological effects. It has been observed to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function. It has also been shown to exhibit anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

DF-MPEA has several advantages for lab experiments. It exhibits high binding affinity towards various receptors, making it a potential candidate for the development of new drugs. It also exhibits good selectivity towards specific receptors, reducing the likelihood of off-target effects. However, it also has some limitations, such as its relatively short half-life and the need for specialized equipment for its synthesis.

Future Directions

DF-MPEA has several potential future directions. It could be further studied for its potential applications in the treatment of various disorders such as depression, anxiety, and schizophrenia. It could also be studied for its potential use as a tool for studying the role of specific receptors in various physiological and pathological processes. Additionally, its chemical structure could be modified to improve its pharmacological properties and reduce its limitations.
Conclusion:
In conclusion, DF-MPEA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits potent binding affinity towards various receptors and has been shown to exhibit various biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. Further studies are needed to explore its potential applications and improve its pharmacological properties.

Synthesis Methods

DF-MPEA can be synthesized using a multi-step process. The first step involves the reaction of 2,4-difluorobenzyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of (2,4-difluorobenzyl)(2-pyridinyl)ethylamine. The second step involves the reduction of this intermediate using a reducing agent such as lithium aluminum hydride to obtain DF-MPEA.

Scientific Research Applications

DF-MPEA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards various receptors such as serotonin, dopamine, and norepinephrine receptors. This makes it a potential candidate for the treatment of various disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2/c1-19(9-7-14-4-2-3-8-18-14)11-12-5-6-13(16)10-15(12)17/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQISPEVWDMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

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